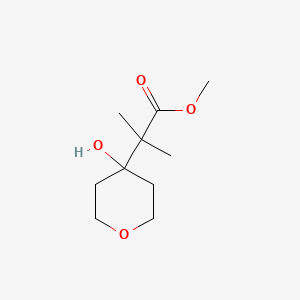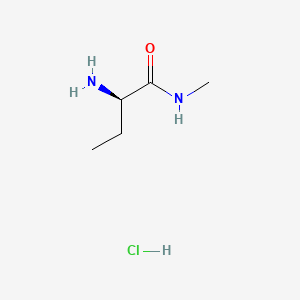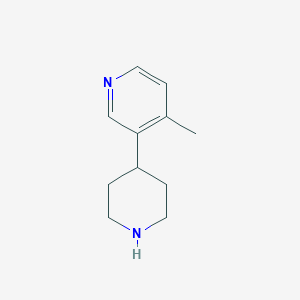
4-Methyl-3-(piperidin-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(piperidin-4-yl)pyridine typically involves the reaction of pyridine derivatives with piperidine. One common method is the reductive amination of 4-methylpyridine with piperidine using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of a radical initiator.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as this compound alcohols.
Substitution: Halogenated derivatives like this compound bromides.
Applications De Recherche Scientifique
4-Methyl-3-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparaison Avec Des Composés Similaires
4-(piperidin-4-yl)pyridine: Shares a similar structure but lacks the methyl group at the 4-position of the pyridine ring.
3-(piperidin-4-yl)pyridine: Similar structure with the piperidine moiety attached at the 3-position of the pyridine ring.
4-Methylpyridine: Lacks the piperidine moiety but shares the methyl substitution on the pyridine ring.
Uniqueness: 4-Methyl-3-(piperidin-4-yl)pyridine is unique due to the presence of both the methyl group and the piperidine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
4-methyl-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10/h2,5,8,10,12H,3-4,6-7H2,1H3 |
Clé InChI |
XSJDMSOYLAQPTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


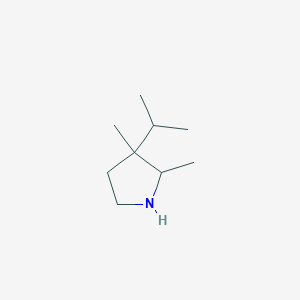

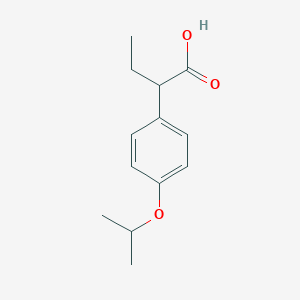
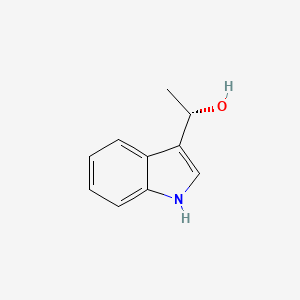

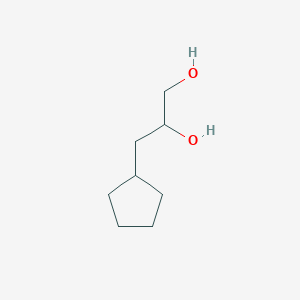
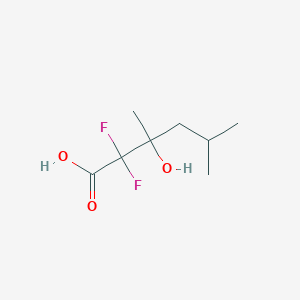
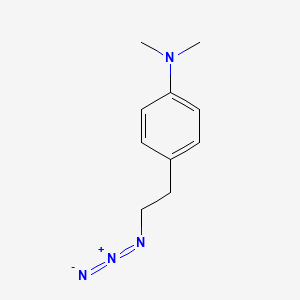
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
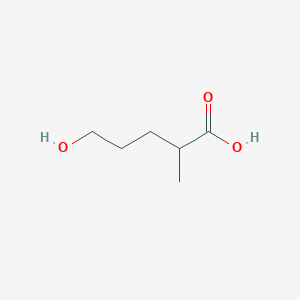
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)

